![molecular formula C10H14N2O5 B067654 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid CAS No. 182120-90-7](/img/structure/B67654.png)
2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid
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Overview
Description
“2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H14N2O5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. The reaction proceeds via bromination of an enamide with NBS and DBU-promoted cyclization .Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 164-167 °C, a predicted boiling point of 414.2±25.0 °C, a predicted density of 1.280±0.06 g/cm3, and a predicted pKa of 3.40±0.10 . The compound also has a molecular weight of 242.229 Da .Scientific Research Applications
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Peptide Synthesis
Ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent and solvents . The compound, when chemically protected, could be used as efficient reactants and reaction media in organic synthesis .
Organic Synthesis
The compound is used in organic synthesis. The multiple reactive groups of the amino acid anions can cause unwanted reactions in selective or multistep organic synthesis .
4. Preparation of Amino Acid Ionic Liquids (AAILs) The compound is used in the preparation of AAILs. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
Photoswitch Process
The compound is used in the photoswitch process. The photoswitch process was induced on the compounds in a solution using light sources at different times .
Preparation of Protected Amino Acids
The compound is used in the preparation of protected amino acids. The ionic liquids containing protected amino acids have not been studied before .
Future Directions
properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-7-12-6(5-16-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUIDVVQFDMLAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463426 |
Source
|
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid | |
CAS RN |
182120-90-7 |
Source
|
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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